molecular formula C7H10N2O B087098 4-Dimethylaminopyridine N-oxide CAS No. 1005-31-8

4-Dimethylaminopyridine N-oxide

Cat. No.: B087098
CAS No.: 1005-31-8
M. Wt: 138.17 g/mol
InChI Key: WZMNQOYCHMGCSS-UHFFFAOYSA-N
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Description

4-Dimethylaminopyridine N-oxide is a derivative of pyridine with the molecular formula C₇H₁₀N₂O. This compound is of interest due to its unique chemical properties and its applications in various fields, including chemistry, biology, and industry. It is known for its role as a nucleophilic catalyst and its ability to participate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Dimethylaminopyridine N-oxide can be synthesized through the oxidation of 4-dimethylaminopyridine. One common method involves the use of hydrogen peroxide as the oxidizing agent in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 25-30°C to ensure optimal yield .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and high yield. The use of environmentally friendly oxidizing agents, such as hydrogen peroxide, is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Dimethylaminopyridine N-oxide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Dimethylaminopyridine N-oxide involves its role as a nucleophilic catalyst. It activates electrophiles by forming reactive intermediates, which then undergo nucleophilic attack by other reactants. This mechanism is particularly useful in esterification and acylation reactions, where it enhances the reactivity of the acylating agents .

Comparison with Similar Compounds

Similar Compounds

    4-Dimethylaminopyridine: A closely related compound that lacks the N-oxide group.

    Pyridine N-oxide: Another related compound that lacks the dimethylamino group.

Uniqueness

4-Dimethylaminopyridine N-oxide is unique due to the presence of both the dimethylamino group and the N-oxide group. This combination imparts distinct chemical properties, making it a versatile reagent in various chemical reactions .

Properties

IUPAC Name

N,N-dimethyl-1-oxidopyridin-1-ium-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-8(2)7-3-5-9(10)6-4-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZMNQOYCHMGCSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=[N+](C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143345
Record name N,N-Dimethyl-4-pyridinamine, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005-31-8
Record name N,N-Dimethyl-4-pyridinamine, 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00143345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Dimethylamino)pyridine N-Oxide Hydrate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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